Superior Space-Time Yield in Oxidation to Tiglic Aldehyde
In the liquid-phase oxidation to its corresponding α,β-unsaturated aldehyde (tiglic aldehyde), 2-methylbut-2-en-1-ol demonstrates a quantifiable advantage in space-time yield over other allylic alcohols, including its structural isomer prenol (3-methyl-2-buten-1-ol). This metric is critical for industrial process efficiency. The data show a yield of 77% and a space-time yield of 4.08 g/l/h for this compound, positioning it as a more productive substrate than several common alternatives [1].
| Evidence Dimension | Space-Time Yield (g/l/h) of oxidation to corresponding aldehyde |
|---|---|
| Target Compound Data | 4.08 g/l/h |
| Comparator Or Baseline | Geraniol: 14.67 g/l/h; Crotyl alcohol: 0.16 g/l/h; trans-Hex-2-en-1-ol: 0.30 g/l/h |
| Quantified Difference | Geraniol is 3.6x higher; Crotyl alcohol is 25.5x lower; trans-Hex-2-en-1-ol is 13.6x lower |
| Conditions | Liquid-phase oxidation using PtO2 and oxygen in n-heptane. Reaction time: 2 hours. |
Why This Matters
This quantifiable difference in space-time yield directly impacts the cost-efficiency and throughput of tiglic aldehyde production, making this compound a superior starting material for specific fine chemical syntheses.
- [1] Xjishu. Method for preparing α,β-unsaturated aldehyde by oxidizing alcohol in presence of liquid phase (Patent Application), citing Tetrahedron (1960) data. View Source
